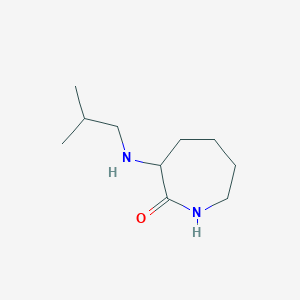
3-(2-Methylpropylamino)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpropylamino)azepan-2-one is a seven-membered heterocyclic compound containing nitrogen. It is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 3-(2-Methylpropylamino)azepan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpropylamine with azepan-2-one under controlled conditions. Industrial production methods often utilize one-pot synthesis techniques to streamline the process and improve yield .
Análisis De Reacciones Químicas
3-(2-Methylpropylamino)azepan-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(2-Methylpropylamino)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpropylamino)azepan-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation .
Comparación Con Compuestos Similares
3-(2-Methylpropylamino)azepan-2-one can be compared with other similar compounds such as:
3-(Acylamino)azepan-2-ones: These compounds are known for their stability and resistance to metabolism.
Benzoazepines: These compounds have a fused benzene ring and exhibit different pharmacological properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities .
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
3-(2-methylpropylamino)azepan-2-one |
InChI |
InChI=1S/C10H20N2O/c1-8(2)7-12-9-5-3-4-6-11-10(9)13/h8-9,12H,3-7H2,1-2H3,(H,11,13) |
Clave InChI |
SCWIUHICGSPBKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1CCCCNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





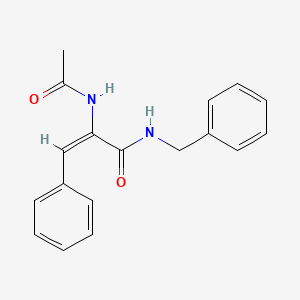
![4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15123269.png)
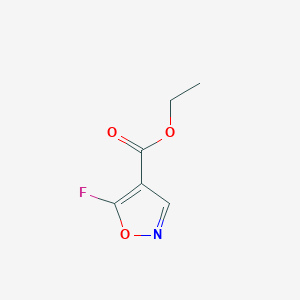
![(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylicacid](/img/structure/B15123282.png)

![6-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B15123290.png)

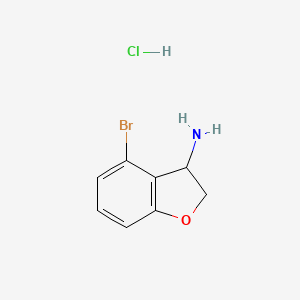
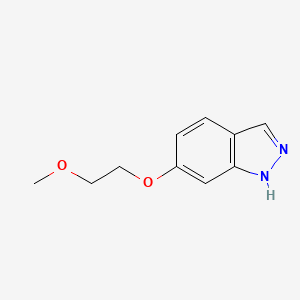
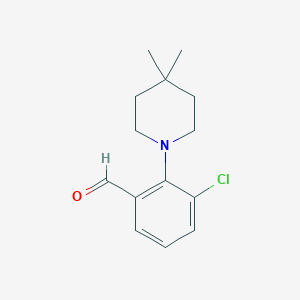
![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
